

(R)-Tert-Leucinol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Tert-leucinol

Cat. No.: B053256

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-leucinol, a chiral amino alcohol, is a valuable building block in asymmetric synthesis, frequently employed as a chiral auxiliary in the development of pharmaceutical compounds. Its stereogenic center makes it a critical component for controlling the three-dimensional structure of molecules, a key factor in their biological activity. This guide provides an in-depth overview of the safety, handling, and relevant biological context of **(R)-tert-leucinol** to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

(R)-tert-leucinol is a solid at room temperature with a low melting point. It is soluble in organic solvents such as ethanol and methanol. A summary of its key physical and chemical properties is provided in the table below.

Property	Value	References
CAS Number	112245-09-7	[1] [2]
Molecular Formula	C ₆ H ₁₅ NO	[3] [4] [5]
Molecular Weight	117.19 g/mol	[3] [4] [5]
Appearance	Colorless to yellow liquid or low melting solid	[4]
Melting Point	30-33 °C (lit.)	[6] [7]
Boiling Point	70 °C at 0.4 mmHg (lit.)	[6] [7]
Density	0.9 g/mL at 25 °C (lit.)	[6] [7]
Optical Activity	[\alpha]D ₂₀ -37°, c = 1.5 in ethanol	[6]
Flash Point	90 °C (194 °F) - closed cup	[6]

Safety and Hazard Information

(R)-tert-leucinol is classified as a hazardous substance and requires careful handling to avoid exposure. It is a skin and eye irritant and may cause respiratory irritation.[\[1\]](#)[\[4\]](#)[\[8\]](#)

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Irritation	2	H315: Causes skin irritation
Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

Precautionary Statements

To ensure safe handling, the following precautionary measures should be followed:

- Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][8] Wash hands and any exposed skin thoroughly after handling.[8] Use only outdoors or in a well-ventilated area. [8] Wear protective gloves, protective clothing, eye protection, and face protection.[1][4][8]
- Response:
 - If on skin: Wash with plenty of soap and water.[3][4] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[8]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, get medical advice/attention.[3]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.[1][8] Call a POISON CENTER or doctor if you feel unwell.[8]
- Storage: Store in a well-ventilated place. Keep container tightly closed.[8] Store locked up.[1] [8] It is recommended to store in a cool place under an inert gas as the substance is air sensitive.[1]
- Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicity Data

Quantitative toxicity data for **(R)-tert-leucinol**, such as LD50 values for oral, dermal, or inhalation exposure, are not available in publicly accessible databases and safety data sheets. [9] The primary hazards are related to its irritant properties.

Experimental Protocols and Handling

Proper experimental procedures are crucial for the safe and effective use of **(R)-tert-leucinol**.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

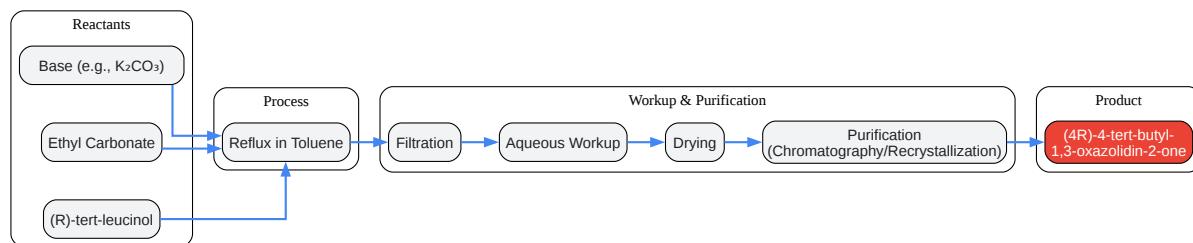
- Respiratory Protection: If working with the solid form and generating dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[6]

General Handling and Storage

- Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1]
- Avoid contact with skin and eyes.[1]
- Keep the container tightly closed in a dry and cool place.[1]
- Store under an inert atmosphere as the material is air-sensitive.[1]

Representative Experimental Protocol: Synthesis of a Chiral Oxazolidinone

(R)-tert-leucinol is often used as a chiral auxiliary to induce stereoselectivity in chemical reactions. A common application is its conversion to an oxazolidinone, which can then be used in asymmetric alkylation or aldol reactions. The following is a representative protocol for the synthesis of (4R)-4-tert-butyl-1,3-oxazolidin-2-one.


Materials:

- **(R)-tert-leucinol**
- Ethyl carbonate or diethyl carbonate
- Potassium carbonate (K_2CO_3) or other suitable base
- Toluene or other high-boiling point solvent
- Standard laboratory glassware for reflux and workup

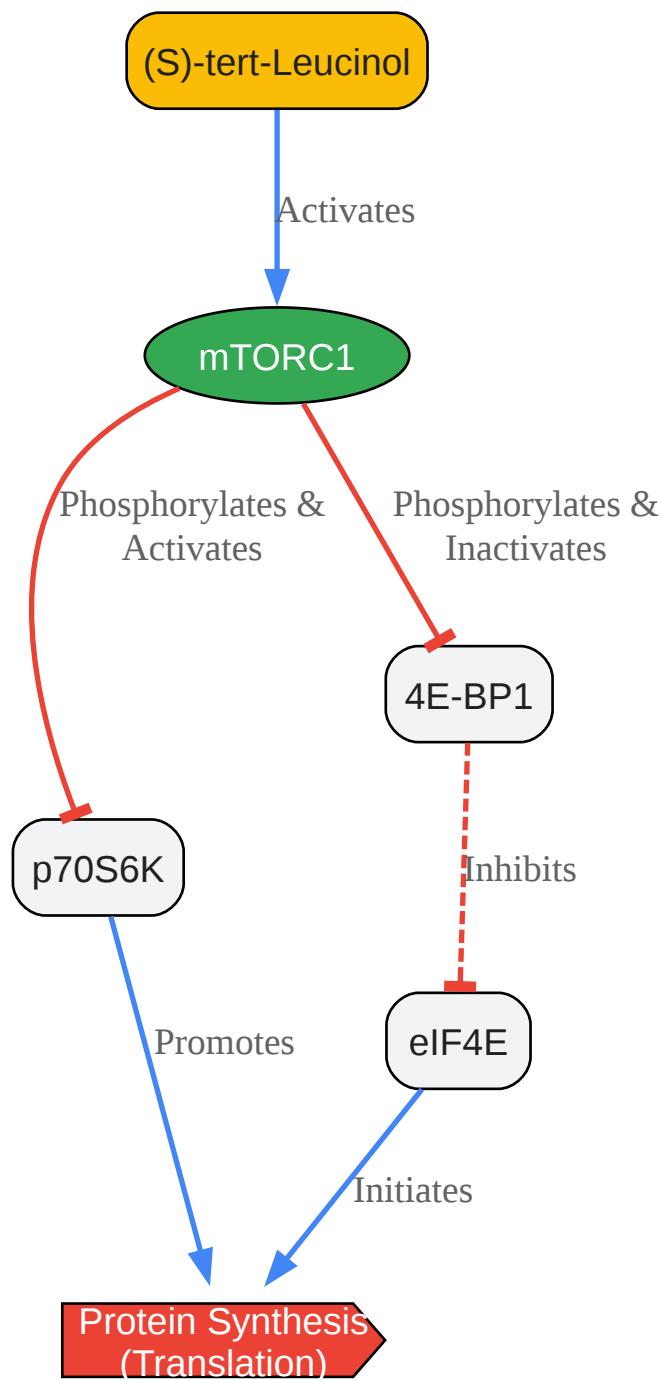
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve **(R)-tert-leucinol** (1.0 eq) in toluene.

- Add potassium carbonate (1.5 eq) and ethyl carbonate (2.0 eq) to the solution.
- Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove the potassium carbonate.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure (4R)-4-tert-butyl-1,3-oxazolidin-2-one.

[Click to download full resolution via product page](#)

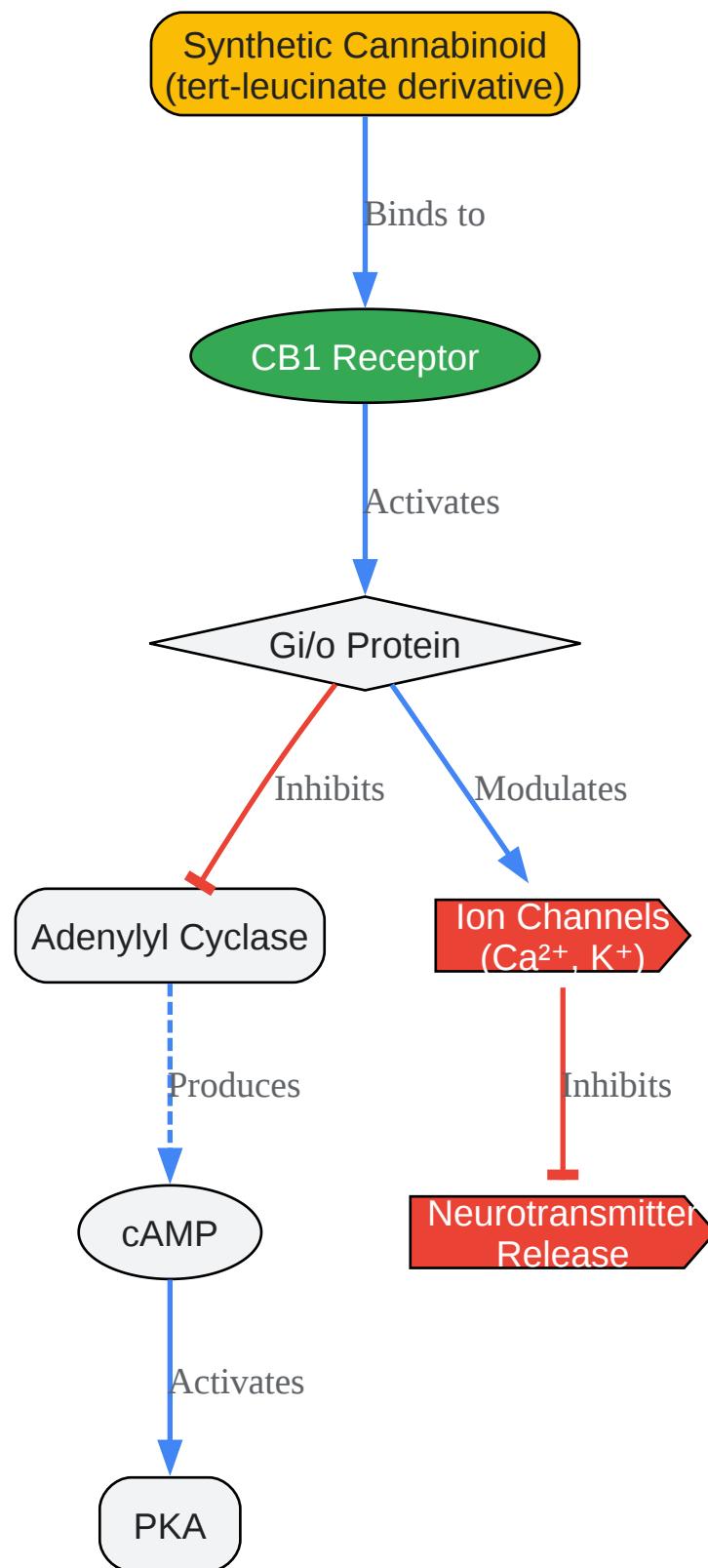
Caption: Experimental workflow for the synthesis of a chiral oxazolidinone.


Role in Drug Development and Biological Context

Chiral amino alcohols like **(R)-tert-leucinol** are crucial in pharmaceutical research and development due to the stereospecific nature of biological systems. The specific three-dimensional arrangement of atoms in a drug molecule is often critical for its interaction with biological targets such as enzymes and receptors.

While a specific marketed drug containing **(R)-tert-leucinol** was not identified in the surveyed literature, its utility as a chiral auxiliary is well-documented in the synthesis of complex molecules. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, and are then subsequently removed.

Signaling Pathway Involvement of a Structural Analog: **(S)-tert-Leucinol** and the mTOR Pathway


While direct evidence for the involvement of **(R)-tert-leucinol** in specific signaling pathways is limited, studies on its enantiomer, **(S)-tert-leucinol** (L-leucinol), have shown effects on the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. L-leucinol has been observed to influence the phosphorylation of key downstream effectors of mTOR, such as 4E-BP1 and p70S6K. This suggests that chiral amino alcohols structurally related to amino acids may interact with nutrient-sensing pathways.

[Click to download full resolution via product page](#)

Caption: Simplified mTOR signaling pathway influenced by (S)-tert-leucinol.

Relevance to Cannabinoid Receptor Signaling

Derivatives of tert-leucine, such as L-tert-leucinate, have been used in the synthesis of synthetic cannabinoids. These synthetic compounds have been shown to be potent agonists of the cannabinoid receptors CB1 and CB2. The CB1 receptor is primarily found in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly expressed in the immune system. The signaling cascade initiated by CB1 receptor activation is complex and involves the inhibition of adenylyl cyclase and modulation of ion channels, ultimately affecting neurotransmitter release.

[Click to download full resolution via product page](#)

Caption: Simplified CB1 receptor signaling pathway.

Conclusion

(R)-tert-leucinol is a valuable chiral building block for organic synthesis, particularly in the development of pharmaceuticals. Its handling requires strict adherence to safety protocols due to its irritant nature. While its direct biological activity is not extensively documented, its structural analogs have shown interactions with important cellular signaling pathways. A thorough understanding of its chemical properties, safety requirements, and role in asymmetric synthesis is essential for researchers and drug development professionals to utilize this compound safely and effectively in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspto.gov [uspto.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Neurobiology of cannabinoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-Tert-Leucinol: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b053256#safety-and-handling-of-r-tert-leucinol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com